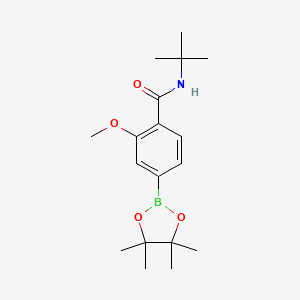

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features:

- A methoxy substituent at the ortho (2nd) position of the benzene ring, influencing electronic properties and solubility.

- A tetramethyl-1,3,2-dioxaborolan-2-yl group at the para (4th) position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

For example, HBTU and DIPEA-mediated amide bond formation is a common strategy, as seen in the synthesis of 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide .

Properties

Molecular Formula |

C18H28BNO4 |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

N-tert-butyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)13-10-9-12(11-14(13)22-8)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) |

InChI Key |

NFAUQHQUNYKZEY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the boronic ester moiety through palladium-catalyzed borylation of an aryl halide precursor, followed by amide bond formation with a tert-butyl amine derivative. The key step is the installation of the 4-(tetramethyl-1,3,2-dioxaborolan-2-yl) substituent via transition metal catalysis, which is critical for subsequent cross-coupling applications.

Stepwise Preparation Protocol

Step 1: Palladium-Catalyzed Borylation of Aryl Halide

- Reactants : Aryl halide precursor bearing a methoxy substituent at the 2-position.

- Borylating Agent : Bis(pinacolato)diboron (B2pin2).

- Catalyst System : Palladium complex such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) or tetrakis(triphenylphosphine)palladium(0).

- Base : Potassium acetate or sodium carbonate.

- Solvent : 1,4-Dioxane or a mixture of toluene and ethanol.

- Conditions : Degassed inert atmosphere (nitrogen or argon), heated at 80 °C for 18 hours or 4.5 hours depending on catalyst and base system.

- Outcome : Formation of the arylboronate ester intermediate with yields reported up to 70-93%.

Step 2: Amide Bond Formation

- Reactants : The borylated aryl intermediate and tert-butyl amine or its derivatives.

- Conditions : Typically carried out in toluene/ethyl acetate mixtures, aqueous sodium carbonate as base, under inert atmosphere.

- Catalyst : Palladium catalysts such as Pd(PPh3)4 facilitate coupling.

- Temperature : Around 80 °C.

- Duration : Approximately 4.5 hours.

- Purification : Flash chromatography using cyclohexane/ethyl acetate gradients.

- Yield : Up to 93% isolated yield of the final this compound.

Representative Experimental Data and Conditions

| Step | Reactants & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Aryl triflate + Bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc | 1,4-Dioxane | 80 °C | 18 h | 70% | Degassed, inert atmosphere |

| 2 | Borylated aryl + tert-butyl amine derivative + Pd(PPh3)4 + Na2CO3 | Toluene:EtOH:H2O (2:1:0.3) | 80 °C | 4.5 h | 93% | Sonicated, degassed, inert atmosphere |

Pd(dppf)Cl2 = dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II); KOAc = potassium acetate

Mechanistic Insights

The palladium-catalyzed borylation proceeds through oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to yield the arylboronate ester. The subsequent amide formation involves a Suzuki-Miyaura cross-coupling mechanism, where the palladium catalyst facilitates transmetalation between the arylboronate and the amine-derived electrophile, followed by reductive elimination to form the C–N bond.

Analytical Characterization and Purification

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra confirm the presence of tert-butyl (singlet ~1.38 ppm), methoxy groups, and aromatic protons consistent with substitution pattern.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 422.2 [M+Na]^+).

- Chromatography : Flash chromatography with cyclohexane/ethyl acetate or hexanes/ethyl acetate gradients is used to purify the product.

- Purity : High purity is achieved, suitable for use in further synthetic applications.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Synthetic Complexity | Typical Yields | Applications |

|---|---|---|---|---|

| This compound | tert-butyl amide, methoxy, boronic ester | Moderate | 70-93% | Suzuki coupling, organic synthesis intermediate |

| tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate | tert-butyl carbamate, boronic ester, cyclic structure | Moderate to high | Not specified | Organometallic chemistry, catalysis |

The presence of the methoxy group and the tert-butyl amide functionality in this compound provides unique reactivity profiles compared to carbamate analogs, influencing both solubility and coupling efficiency.

Chemical Reactions Analysis

N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Cross-Coupling Reaction

One of the most significant applications of N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is its role as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is pivotal for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound, making it a valuable intermediate in synthesizing complex organic molecules.

The reaction mechanism involves:

- Formation of a palladium-boron complex.

- Transmetalation with an aryl or vinyl halide.

- Reductive elimination to yield biaryl products.

This sequence underscores the compound's utility in generating biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

While specific biological activities of this compound have not been extensively documented, compounds with similar dioxaborolane structures are often explored for their potential in medicinal chemistry . They may exhibit properties such as antimicrobial activity or serve as intermediates in drug synthesis.

Interaction Studies

Research on interaction studies involving this compound primarily focuses on its reactivity with various electrophiles during coupling reactions. Understanding these interactions is crucial for optimizing synthetic pathways and enhancing the formation of complex organic molecules.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves interactions with specific molecular targets. The boron-containing dioxaborolane ring plays a crucial role in these interactions, potentially acting as a nucleophilic attack site . The compound’s effects are mediated through pathways involving these molecular targets.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table highlights critical structural and physicochemical distinctions between the target compound and related boronic ester-containing benzamides:

Key Observations:

- Electronic Effects : Methoxy groups at ortho positions (as in the target compound) may donate electron density to the aromatic ring, altering reactivity in electrophilic substitutions.

- Boron Ester Position : Para-substituted boron esters (as in the target compound and ) are more commonly utilized in Suzuki-Miyaura reactions than meta-substituted analogs .

Physical Properties

- Melting Points : While data for the target compound is unavailable, structurally similar benzamides exhibit melting points in the 124–126°C range (e.g., N-(tert-butyl)-2-(4-chlorophenyl)acetamide derivatives) .

- Solubility: Methoxy and tert-butyl groups enhance solubility in organic solvents (e.g., DMF, THF), as noted in analogous compounds .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide to improve yield and purity?

- Methodology :

- Use inert atmospheres (argon/nitrogen) to prevent boronate oxidation .

- Solvent selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction homogeneity. For coupling steps, DMF is preferred due to its polar aprotic nature .

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-coupling reactions involving the tetramethyl dioxaborolan moiety .

- Temperature control: Maintain 60–80°C for boronate ester formation and room temperature for amidation steps .

- Quality Control : Monitor reactions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Confirm tert-butyl (δ 1.2–1.4 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

- ¹³C NMR: Identify carbonyl (δ ~165 ppm) and boron-related quaternary carbons .

- Infrared Spectroscopy (IR) : Validate amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 403.2) .

Q. How should I handle solubility and stability challenges during experimental workflows?

- Solubility :

- Primary solvents: DMSO or DMF (10 mM stock solutions recommended) .

- For aqueous systems, use co-solvents like ethanol (≤20% v/v) to maintain solubility .

- Stability :

- Store at 2–8°C under nitrogen to prevent boronate hydrolysis .

- Avoid prolonged exposure to light or moisture to preserve the dioxaborolan ring integrity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the tetramethyl-1,3,2-dioxaborolan-2-yl group in cross-coupling reactions?

- Reaction Mechanism :

- The boron atom in the dioxaborolan ring acts as a Lewis acid, facilitating transmetallation with palladium catalysts in Suzuki-Miyaura couplings .

- Steric effects from the tetramethyl groups slow hydrolysis but may reduce reactivity with bulky substrates; optimize by adjusting catalyst loading (1–5 mol%) .

- Kinetic Studies : Use in situ ¹¹B NMR to track boron intermediate formation .

Q. How can computational modeling predict electronic properties and guide derivatization strategies?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions (e.g., methoxy group) for electrophilic substitution .

- Simulate boronate ester bond dissociation energies to predict stability under varying pH .

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .

Q. How do structural modifications to the benzamide core influence biological activity or material properties?

- Case Study :

- Replace methoxy with trifluoromethoxy (: increased lipophilicity enhances blood-brain barrier penetration) .

- Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to modulate electronic properties for optoelectronic applications .

- Biological Assays :

- Screen against kinase libraries using fluorescence polarization assays; correlate substituent effects with IC₅₀ values .

- Assess cytotoxicity via MTT assays in cell lines (e.g., HEK293) to identify structure-activity relationships .

Notes on Data Interpretation

- Contradictory Results : Cross-validate purity claims (e.g., HPLC vs. NMR) to resolve discrepancies in reported yields .

- Scale-Up Challenges : Pilot reactions at 1–5 mmol scales before industrial-scale synthesis; optimize solvent recovery to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.